1-ピペラジンアセトアミド

概要

説明

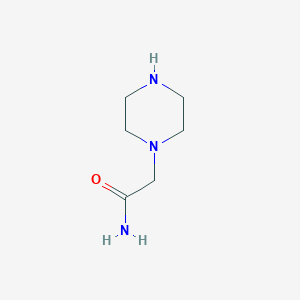

2-(Piperazin-1-yl)acetamide is a compound with the molecular formula C6H13N3O and a molecular weight of 143.19 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)acetamide derivatives has been reported in several studies . For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 2-(Piperazin-1-yl)acetamide have been studied in the context of synthesizing its derivatives . For example, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and their structures were characterized by 1H NMR, 13C NMR, and elemental analysis .Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)acetamide is a solid substance at room temperature . It has a molecular weight of 143.19 .科学的研究の応用

以下は、1-ピペラジンアセトアミドの科学研究用途に関する包括的な分析であり、さまざまな分野における独自の用途に焦点を当てています。

抗真菌活性

1-ピペラジンアセトアミドに関連する化合物は、真菌に対して有望な活性を示しています。 例えば、特定のアセトアミド化合物は、良好な抗真菌特性を示しました .

抗癌の可能性

1-ピペラジンアセトアミドと類似の構造を持つピペラジン複素環は、癌細胞に対して強力な細胞毒性を示しています。 それらは、特にMCF-7細胞株(乳癌細胞株の一種)に対して活性がありました .

DNA損傷応答

1-ピペラジンアセトアミドのいくつかの誘導体は、MCF-7細胞におけるH2AXのリン酸化を増加させることが観察されています。これは、DNA損傷のマーカーであり、化学療法への応答における重要な因子です .

抗菌および駆虫活性

1-ピペラジンアセトアミドの誘導体のシリーズが合成され、抗菌、抗真菌、および駆虫活性をスクリーニングされました。 これらの化合物のいくつかは、有意な生物学的活性を示しました .

工業生産プロセス

1-ピペラジンアセトアミドに関連するN-(2,6-ジメチルフェニル)-2-ピペラジン-1-イルアセトアミドの工業生産のための特許取得済みのプロセスもあります。 このプロセスは、化合物の本格的な製造および応用の可能性を示しています .

作用機序

Target of Action

The primary target of 2-(Piperazin-1-yl)acetamide is DNA gyrase , a type II topoisomerase . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function . The compound also shows inhibitory activity against acetylcholinesterase (AChE) .

Mode of Action

2-(Piperazin-1-yl)acetamide interacts with its targets leading to significant changes in their function. It is taken up by microbial cells, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase . In the context of AChE inhibition, it acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria, leading to cell death . Its inhibitory activity against AChE impacts cholinergic neurotransmission, which plays a crucial role in learning and memory .

Result of Action

The inhibition of DNA gyrase by 2-(Piperazin-1-yl)acetamide leads to the disruption of bacterial DNA replication, resulting in bacterial cell death . Its action as an AChE inhibitor could potentially alleviate symptoms of diseases characterized by reduced cholinergic neurotransmission, such as Alzheimer’s disease .

Safety and Hazards

将来の方向性

The future directions for 2-(Piperazin-1-yl)acetamide research could involve the design and synthesis of its derivatives for potential therapeutic applications . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

特性

IUPAC Name |

2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRJGEMERJZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-(Piperazin-1-yl)acetamide derivatives and their potential biological implications?

A: 2-(Piperazin-1-yl)acetamide derivatives consist of a piperazine ring linked to an acetamide group. This core structure can be further modified with various substituents, significantly influencing their biological activity. For example, in the study by [], the introduction of sulfonamide and alkylated piperazine moieties to the core 2-(Piperazin-1-yl)acetamide (T2288) structure resulted in compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.

Q2: How do structural modifications of 2-(Piperazin-1-yl)acetamide impact its binding affinity to target proteins?

A: Molecular docking studies on 2-(Piperazin-1-yl)acetamide derivatives, particularly those with modifications like sulfonamide groups as described in [], reveal crucial insights into their interactions with target proteins. The research suggests that active compounds demonstrate binding poses comparable to known standard inhibitors. This observation implies that the binding energy correlates well with the in vitro data observed for these active compounds.

Q3: Beyond pharmaceutical applications, are there any alternative uses for 2-(Piperazin-1-yl)acetamide derivatives?

A: Interestingly, research indicates potential applications of 2-(Piperazin-1-yl)acetamide derivatives beyond the pharmaceutical realm. A study highlighted in [] revealed that compound 6c, a specific derivative incorporating a sulfonamide group, exhibits favorable properties for fingerprint detection. The compound demonstrated good stickiness and clear finger rhythm without excessive dust, proving its efficacy in revealing latent fingerprints on various surfaces.

Q4: Has the synthesis of 2-(Piperazin-1-yl)acetamide been optimized for large-scale production?

A: Yes, researchers have developed a practical and scalable process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a key derivative. The optimized method, described in [], allows for efficient production starting from readily available materials like piperazine and N-chloroacetyl-2,6-xylidine. Notably, the process incorporates straightforward purification steps like filtration and extraction, minimizing waste generation and increasing overall yield.

Q5: Have any studies investigated the structure-activity relationship of 2-(Piperazin-1-yl)acetamide derivatives as potential COX-2 inhibitors?

A: Yes, research has delved into the potential of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Although specific details are limited in the abstract, the study mentioned in [] emphasizes the synthesis, pharmacological evaluation, and docking studies conducted on these analogs, suggesting their potential as targets for further investigation in the context of inflammation and pain management.

Q6: What insights do crystallographic studies offer regarding the conformation and intermolecular interactions of 2-(Piperazin-1-yl)acetamide derivatives?

A: Crystallographic analysis of N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, a specific derivative, reveals key structural details. As reported in [], the piperazine ring predominantly adopts a chair conformation. Furthermore, the study identifies weak intermolecular C—H⋯π interactions within the crystal structure, providing valuable insights into the potential packing and stability of this compound in solid form.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364293.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)

![[1-(3-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364308.png)

![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)

![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)

![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)

![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)